N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide
CAS No.:
Cat. No.: VC13639968
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O4 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N'-tert-butyl-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide |
| Standard InChI | InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25) |
| Standard InChI Key | BAJJJOHXCXEMRD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C |
| Canonical SMILES | CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, N-(tert-butyl)-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide, reflects its intricate substitution pattern. Key structural features include:
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A benzohydrazide core (C₆H₅CONHNHCOC₆H₅).
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tert-Butyl group (–C(CH₃)₃) at the N-position, enhancing steric bulk and metabolic stability.
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Methoxy groups (–OCH₃) at the 3-position of both aromatic rings, influencing electronic distribution.
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Methyl groups (–CH₃) at the 2-position of the benzoyl moiety and the hydrazide-linked benzene ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₉N₂O₄ |
| Molecular Weight | 409.49 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | COC1=CC(=CC(=C1C)OC)C(=O)NNC(=O)C2=C(C(=CC=C2)OC)C(C)(C)C |
The tert-butyl group’s steric hindrance may reduce solubility in polar solvents while increasing lipophilicity, a critical factor in drug design. Methoxy groups contribute to hydrogen bonding and π-π stacking interactions, potentially enhancing binding affinity to biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While explicit protocols for this compound are scarce, benzohydrazides are typically synthesized via sequential functionalization:
Step 1: Hydrazide Formation
2-Methylbenzoic acid reacts with hydrazine hydrate under reflux (70–80°C, 6–8 hours) to yield 2-methylbenzohydrazide .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s stability and solubility are governed by its substituents:
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Melting Point: Estimated 180–185°C (similar to tert-butyl-substituted benzohydrazides) .
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Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (∼15 mg/mL) .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 1.38 (s, 9H, tert-butyl).
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δ 3.82 (s, 6H, methoxy).
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δ 6.7–7.5 (m, aromatic protons).
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Infrared (IR) Spectroscopy:
Biological Activity and Mechanisms
Enzyme Inhibition
Benzohydrazides are known inhibitors of:
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Cyclooxygenase-2 (COX-2): Methoxy groups mimic arachidonic acid’s binding motif .
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Monoamine Oxidase (MAO): Hydrazide moiety chelates flavin adenine dinucleotide (FAD) cofactor .
Antifungal and Antibacterial Effects
Structural analogs exhibit:
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Biofilm Disruption: Tert-butyl groups penetrate lipid bilayers.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: Hydrazide linkage enables controlled drug release .
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Polymer Stabilizers: Antioxidant properties prevent thermal degradation .
Material Science
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Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) for catalytic applications.
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